molecular formula C6H3F5N2O B2487635 2-(Perfluoroethyl)pyrimidin-5-ol CAS No. 100991-11-5

2-(Perfluoroethyl)pyrimidin-5-ol

Cat. No.: B2487635
CAS No.: 100991-11-5
M. Wt: 214.095
InChI Key: LLUXNKLVDFCEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Perfluoroethyl)pyrimidin-5-ol is a heterocyclic compound with the molecular formula C6H3F5N2O. It is characterized by the presence of a pyrimidine ring substituted with a perfluoroethyl group at the 2-position and a hydroxyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Perfluoroethyl)pyrimidin-5-ol typically involves the introduction of the perfluoroethyl group into the pyrimidine ring. One common method is the reaction of 2-chloropyrimidine with perfluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography are often employed to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Perfluoroethyl)pyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Perfluoroethyl)pyrimidin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Perfluoroethyl)pyrimidin-5-ol involves its interaction with specific molecular targets. The perfluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The hydroxyl group at the 5-position can form hydrogen bonds with target proteins, influencing their conformation and function .

Comparison with Similar Compounds

  • 2-(Perfluoromethyl)pyrimidin-5-ol
  • 2-(Perfluoropropyl)pyrimidin-5-ol
  • 2-(Perfluorobutyl)pyrimidin-5-ol

Comparison: 2-(Perfluoroethyl)pyrimidin-5-ol is unique due to the specific length and properties of the perfluoroethyl group. Compared to its analogs, it offers a balance between lipophilicity and reactivity, making it suitable for a wider range of applications. The presence of the hydroxyl group at the 5-position also provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry .

Properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethyl)pyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F5N2O/c7-5(8,6(9,10)11)4-12-1-3(14)2-13-4/h1-2,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUXNKLVDFCEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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